N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by:
- Acetamide backbone: A central acetamide group linking two aromatic systems.
- Pyrimidinyloxy moiety: A pyrimidine ring substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4.
- N-substituent: A 3-ethylphenyl group attached to the acetamide nitrogen.
Its design aligns with trends in heterocyclic chemistry, where pyrimidine and acetamide motifs are leveraged for their pharmacokinetic and binding properties .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-3-15-5-4-6-18(12-15)24-19(26)13-27-20-11-14(2)23-21(25-20)16-7-9-17(22)10-8-16/h4-12H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJVPCFSYJKVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the chlorophenyl and isopropylbenzyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrimidine-Based Acetamide Analogues
a. N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
- Key differences :
- Phenyl substituent : 2-fluorophenyl vs. 3-ethylphenyl.
- Pyrimidine substitution : 4-methylpiperidinyl at position 2 vs. 4-fluorophenyl.
- Implications : The piperidinyl group may enhance lipophilicity and membrane permeability, while the 2-fluorophenyl substituent could alter steric interactions in target binding .
b. N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
- Molecular weight : 358.41 g/mol.
- Structural variation : 4-fluorophenyl on the acetamide nitrogen and 3-methylpiperidinyl on the pyrimidine.
c. Pyridine-Tetrahydronaphthalene Hybrids ()
- Example: N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (11d).
- Key features: Pyridine core instead of pyrimidine. Tetrahydronaphthalene and thiazolidinone moieties.
- Physical properties : Melting point 240–242°C, higher than typical pyrimidine derivatives, suggesting enhanced crystalline stability due to extended aromatic systems .
Non-Pyrimidine Acetamide Derivatives
a. Flufenacet ()
- Structure : N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
- Application : Herbicide (FOE 5043).
- The 4-fluorophenyl group is a common feature, but the N-isopropyl substitution diverges from the 3-ethylphenyl group in the target compound .
b. Benzothiazole Acetamides ()
- Example : N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide.
- Structural contrast : Replacement of pyrimidine with benzothiazole.
- Functional implications: Benzothiazoles are known for anticancer and antimicrobial activity; this substitution may shift target selectivity compared to pyrimidine systems .
Carbamoyl-Functionalized Analogues ()
- Example : 2-(4-fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c).
- Key difference : Carbamoyl group instead of pyrimidinyloxy.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Potential Application | Evidence ID |
|---|---|---|---|---|---|---|
| N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide | Pyrimidine | 3-ethylphenyl, 4-fluorophenyl, 6-methyl | Not provided | Not provided | Medicinal (hypothetical) | N/A |
| N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Pyrimidine | 2-fluorophenyl, 4-methylpiperidinyl | Not provided | Not provided | Not specified | 5 |
| N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Pyrimidine | 4-fluorophenyl, 3-methylpiperidinyl | 358.41 | Not provided | Not specified | 6 |
| Flufenacet | Thiadiazole | 4-fluorophenyl, trifluoromethyl, isopropyl | 367.33 | Not provided | Herbicide | 8, 10 |
| N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide | Pyridine | 4-chlorophenyl, tetrahydronaphthalene | Not provided | 240–242 | Anticancer research | 7 |
Research Findings and Implications
- Substituent Effects: Fluorine and ethyl groups on the phenyl ring modulate electronic and steric properties, impacting bioavailability and target engagement.
- Structural Diversification : Pyrimidine-to-pyridine or thiadiazole substitutions () alter ring electronics and solubility, redirecting applications from pharmaceuticals to agrochemicals.
- Metabolic Considerations : The 3-ethylphenyl group in the target compound may offer metabolic stability over smaller alkyl or halogenated substituents due to reduced oxidative susceptibility .
Biological Activity
N-(3-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H20FN3O2
- Molecular Weight : 365.4 g/mol
- CAS Number : 1251620-10-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is hypothesized to modulate enzyme activities and receptor interactions, leading to various physiological effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of several cancer cell lines through apoptosis induction and cell cycle arrest. One study reported that this compound reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Inhibition of cancer cell proliferation | |
| Study 2 | Antimicrobial activity against E. coli and S. aureus | |
| Study 3 | Reduction of TNF-alpha levels in inflammatory models |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, with a half-life conducive for therapeutic dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
